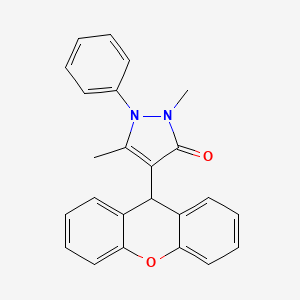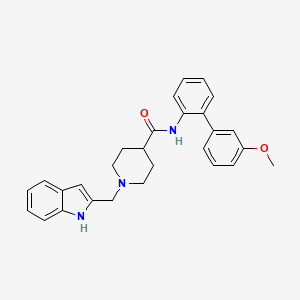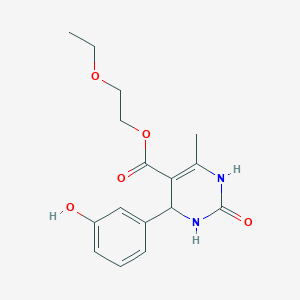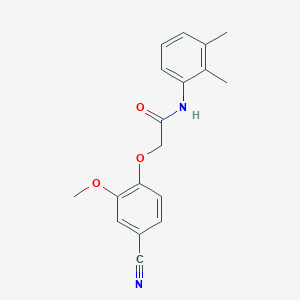![molecular formula C12H13N3O3 B4947700 [1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4947700.png)
[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid: is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an appropriate ethoxyphenyl halide reacts with the triazole intermediate.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the triazole intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products may include dihydrotriazole or tetrahydrotriazole derivatives.
Substitution: Products may include various substituted triazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: The compound’s triazole ring is a common pharmacophore in medicinal chemistry, making it a valuable scaffold for designing new drugs with potential therapeutic effects.
Anti-inflammatory Agents: It has shown potential as an anti-inflammatory agent, reducing inflammation in various biological models.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of [1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity towards these targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid: Similar structure with a methoxy group instead of an ethoxy group.
[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-4-yl]acetic acid: Similar structure with the triazole ring substituted at a different position.
[1-(4-ethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid: Similar structure with a different triazole ring.
Uniqueness:
- The presence of the ethoxy group in [1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid enhances its lipophilicity and bioavailability compared to similar compounds with different substituents.
- The specific substitution pattern on the triazole ring provides unique binding properties and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[3-(4-ethoxyphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11-5-3-9(4-6-11)15-10(7-12(16)17)8-13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWYICYHRKFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4947620.png)
![1-(4-chlorophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B4947637.png)
![(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4947644.png)



![potassium;N-[2-hydroxy-3-(4-methyl-2-nitrophenoxy)propyl]-N-methylsulfamate](/img/structure/B4947674.png)
![4-methyl-N-{4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}aniline](/img/structure/B4947676.png)
![(3,4-dimethoxyphenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B4947688.png)

![cyclohexyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4947699.png)
![1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B4947702.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4947707.png)
![1-(3-chlorophenyl)-5-{[(2-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4947724.png)
